Ethyl 4-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)benzoate
Description
Ethyl 4-(2,4-dioxo-1,3-diazaspiro[45]decan-3-yl)benzoate is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Properties
IUPAC Name |
ethyl 4-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-2-23-14(20)12-6-8-13(9-7-12)19-15(21)17(18-16(19)22)10-4-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDTYCMGQBWHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3(CCCCC3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)benzoate typically involves the reaction of ethyl benzoate with a spiro intermediate. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the spiro structure. For instance, a mixture of tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate, anhydrous potassium carbonate, and 1-(2-bromoethoxy)-4-fluorobenzene can be used .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced spiro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro oxides, while substitution reactions can produce various substituted spiro compounds.
Scientific Research Applications
Ethyl 4-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)benzoate has been studied for its potential biological activities, particularly in the context of cancer research and enzyme inhibition.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as:
- Reactive Oxygen Species (ROS) Generation: The compound increases ROS levels, leading to mitochondrial dysfunction and subsequent cell death.
- Cell Cycle Arrest: It has been observed to cause cell cycle arrest in specific phases, which is crucial for inhibiting cancer cell proliferation.
Case Study:
A study conducted on the cytotoxic effects of this compound demonstrated an IC50 value of approximately 16.63 µM against Caco-2 cancer cell lines, outperforming standard chemotherapeutics like cisplatin and etoposide .
Enzyme Inhibition
The compound has also shown potential as an enzyme inhibitor. Its ability to inhibit key enzymes involved in metabolic pathways is being explored for therapeutic applications in diseases such as diabetes and Alzheimer's.
Table 1: Summary of Biological Activities
Synthesis Pathways
The synthesis of this compound involves multi-step reactions that require careful optimization to achieve high yields and purity. The synthetic routes typically include:
- Formation of the Spiro Structure: Utilizing appropriate reagents to create the spirocyclic framework.
- Functionalization: Introducing functional groups that enhance biological activity.
- Purification Techniques: Employing methods such as recrystallization or chromatography to isolate the final product.
Table 2: Synthetic Routes Overview
| Step | Description |
|---|---|
| Step 1 | Formation of spiro structure |
| Step 2 | Functionalization with benzoate group |
| Step 3 | Purification through recrystallization |
Mechanism of Action
The mechanism of action of Ethyl 4-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure and has been studied for its anticonvulsant activity.
N-{3-[2-(4-fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro dec-8-yl}-2,5-dimethyl benzenesulfonamide: Another spiro compound with potential therapeutic applications.
Uniqueness
Ethyl 4-(2,4-dioxo-1,3-diazaspiro[45]decan-3-yl)benzoate is unique due to its specific structural features and the presence of the benzoate group, which imparts distinct chemical and biological properties
Biological Activity
Ethyl 4-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)benzoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C17H20N2O4
- Molecular Weight : 316.35 g/mol
- CAS Number : 1352517-28-2
- Chemical Structure :
Chemical Structure
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of diazaspiro compounds exhibit significant antimicrobial activity. A study on related spiroheterocycles highlighted their effectiveness against various bacterial strains, suggesting that this compound may share similar properties due to its structural analogies with known active compounds .
| Compound | Activity | Tested Strains | Reference |
|---|---|---|---|
| This compound | Antimicrobial | E. coli, S. aureus | |
| Mannich bases of spiro compounds | Antimicrobial | Various bacterial strains |
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Research has shown that certain diazaspiro compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a related study found that spiro compounds significantly reduced the viability of cancer cell lines by disrupting mitochondrial function and inducing oxidative stress .
Case Studies
- Inhibition of Cancer Cell Lines : A study demonstrated that derivatives similar to this compound exhibited IC50 values in the micromolar range against several cancer cell lines (e.g., MCF-7 and HeLa). These findings suggest a promising avenue for further development of this compound as a potential anticancer drug .
- Mechanistic Studies : Another research project focused on the mechanism of action of diazaspiro compounds revealed that they could modulate key signaling pathways involved in cancer progression. The study indicated that these compounds might act as inhibitors of specific kinases that are crucial for tumor growth and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
